(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene
Description
(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene is a complex heterocyclic compound that features a unique arrangement of pyrazole and benzimidazole rings
Properties
IUPAC Name |
(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-4-26-15-10-6-5-9-14(15)21-20(26)23-22-18-13(2)24-27-17-12-8-7-11-16(17)25(3)19(18)27/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBKOVTTZZXNCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N=NC3=C4N(C5=CC=CC=C5N4N=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene typically involves the condensation of 2,4-dimethylpyrazole with 1-ethylbenzimidazole under specific reaction conditions. The process often requires the use of a diazotization agent, such as sodium nitrite, in the presence of an acid catalyst like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties .
Biology and Medicine
The compound exhibits potential biological activity, including antimicrobial and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. Additionally, its ability to form stable complexes with metals enhances its functionality in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpyrazolo[1,5-a]benzimidazole
- 1-Ethylbenzimidazole
- 2-Methylbenzimidazole
Uniqueness
What sets (2,4-Dimethylpyrazolo[1,5-a]benzimidazol-3-yl)-(1-ethylbenzimidazol-2-yl)diazene apart from similar compounds is its unique diazene linkage, which imparts distinct chemical and biological properties. This linkage enhances its stability and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
